7-chloro-6-piperidin-4-yloxy-2H-isoquinolin-1-one;hydrochloride
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Overview
Description
7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride is a chemical compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a chloro group at the 7th position, a piperidin-4-yloxy group at the 6th position, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroisoquinolin-1(2H)-one and piperidine.
Formation of Piperidin-4-yloxy Intermediate: The piperidine is reacted with an appropriate reagent to form the piperidin-4-yloxy intermediate.
Coupling Reaction: The piperidin-4-yloxy intermediate is then coupled with 7-chloroisoquinolin-1(2H)-one under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
7-Chloroisoquinolin-1(2H)-one: Lacks the piperidin-4-yloxy group.
6-(Piperidin-4-yloxy)isoquinolin-1(2H)-one: Lacks the chloro group at the 7th position.
7-Bromo-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one: Has a bromo group instead of a chloro group at the 7th position.
Uniqueness
7-Chloro-6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride is unique due to the presence of both the chloro and piperidin-4-yloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
923266-27-7 |
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Molecular Formula |
C14H16Cl2N2O2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
7-chloro-6-piperidin-4-yloxy-2H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C14H15ClN2O2.ClH/c15-12-8-11-9(1-6-17-14(11)18)7-13(12)19-10-2-4-16-5-3-10;/h1,6-8,10,16H,2-5H2,(H,17,18);1H |
InChI Key |
VRTOTQXAKXKBSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=C3C(=C2)C=CNC3=O)Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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